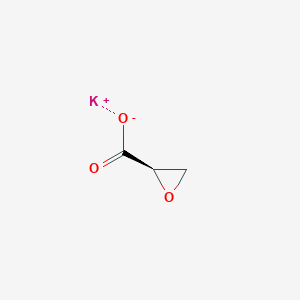

potassium (R)-oxirane-2-carboxylate

説明

Potassium is an essential nutrient, like Calcium and Magnesium . It plays a crucial role in several physiological processes, including maintaining cellular function, nerve impulse transmission, and muscle contraction . Oxirane, also known as ethylene oxide, is a cyclic ether and is a colorless flammable gas at room temperature, with a faintly sweet odor.

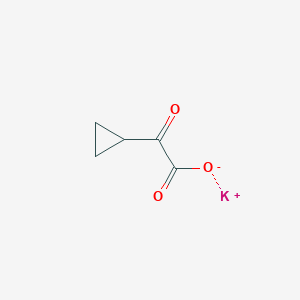

Molecular Structure Analysis

Potassium ions have a single positive charge and are larger than many other ions . Oxirane is a three-membered ring containing two carbon atoms and one oxygen atom . The exact structure of “potassium ®-oxirane-2-carboxylate” would depend on how these components are connected.Chemical Reactions Analysis

Potassium compounds are often involved in acid-base reactions . Oxiranes can react with a variety of nucleophiles in a reaction known as ring-opening .Physical And Chemical Properties Analysis

The physical and chemical properties of “potassium ®-oxirane-2-carboxylate” would depend on its exact structure. Potassium compounds are often solid at room temperature and are soluble in water . Oxiranes are typically liquids that are miscible with water .科学的研究の応用

Polymerization Processes

Potassium carboxylates, when combined with crown ethers, can initiate the anionic polymerization of oxiranes, leading to the production of polyethers with acyloxy groups at one of the chain ends. These processes result in polymers with varying molecular weight distributions, indicating their potential use in creating custom polymeric materials (Koinuma, Naito, & Hirai, 1982).

Initiators in Polymerization

Potassium hydride, combined with crown ethers, serves as an effective initiator for anionic polymerization of oxiranes like (butoxymethyl)oxirane. This results in polymers with low mass-to-number average molar masses, each terminated with a hydroxyl group. This highlights its role in precise control of polymerization processes (Stolarzewicz, Neugebauer, & Grobelny, 1996).

Ring-Opening Reactions

In the presence of bases, oxiranes react with aryl esters, leading to the formation of specific carboxylates. These reactions are significant for synthesizing specific organic compounds, indicating the versatility of oxiranes in organic synthesis (Funahashi, 1979).

Catalytic Additions with Carbon Dioxide

Oxirane and its derivatives, in the presence of potassium carboxylates or carbonates and a crown ether, can undergo free anionic additions with carbon dioxide. This process forms five-membered cyclic carbonates, indicating potential applications in the field of green chemistry and environmental technology (Naito, Koinuma, & Hirai, 1982).

Synthesis of Specific Compounds

Potassium (R)-oxirane-2-carboxylate plays a critical role in the synthesis of specific compounds like Etomoxir, which is an inhibitor of carnitine palmitoyltransferase-1, used in the treatment of non-insulin-dependent diabetes mellitus. This showcases its importance in medicinal chemistry (Scott & Golding, 2004).

Safety And Hazards

将来の方向性

The future directions for research on “potassium ®-oxirane-2-carboxylate” would depend on its potential applications. Potassium and its compounds have been studied for their roles in human health , agriculture , and energy storage . Oxiranes have been studied for their potential uses in organic synthesis and polymer production .

特性

IUPAC Name |

potassium;(2R)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQCDPNYSJUSEH-HSHFZTNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635764 | |

| Record name | Potassium (2R)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium (R)-oxirane-2-carboxylate | |

CAS RN |

82044-23-3 | |

| Record name | Potassium (2R)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

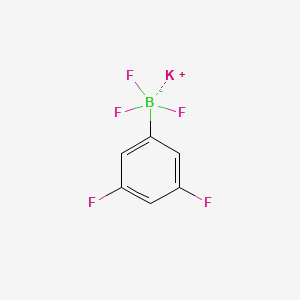

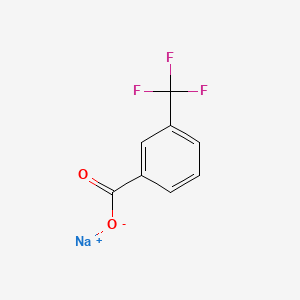

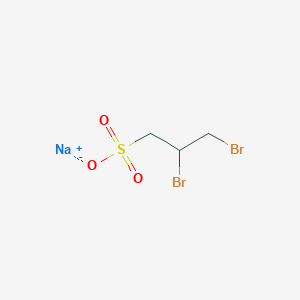

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)